

Comparative energetic performance of nitrotriazole derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-1,2,4-triazole

Cat. No.: B023700

[Get Quote](#)

A Comparative Guide to the Energetic Performance of Nitrotriazole Derivatives

Nitrotriazole derivatives are a significant class of high-energy density materials (HEDMs) that are extensively researched for their potential applications as explosives and propellants. Their nitrogen-rich heterocyclic structure contributes to high heats of formation, increased density, and substantial energy release upon decomposition, making them promising alternatives to conventional energetic materials like RDX and HMX.^{[1][2]} This guide provides a comparative analysis of the energetic performance of various nitrotriazole derivatives, supported by experimental data, to assist researchers in the field of energetic materials.

Data Presentation: Comparative Energetic Properties

The following tables summarize key energetic properties of several nitrotriazole derivatives, with widely-used explosives included for benchmarking purposes.

Table 1: Energetic Properties of 1,2,4-Triazole Derivatives

Compound	Density (ρ) (g/cm ³)	Detonation Velocity (vD) (m/s)	Detonation Pressure (P) (GPa)	Decomposit ion Temp. (Td) (°C)	Impact Sensitivity (IS) (J)
5-nitro-3-trinitromethyl- 1H-[1][3] [4]triazole	1.92	9680 (calc.)	43.1 (calc.)	135	-
1-methyl-5-nitro-3-trinitromethyl- 1H-[1][3] [4]triazole	1.86	9330 (calc.)	38.6 (calc.)	148	-
Ammonium 5,5'-dinitro- 3,3'-triazene- 1,2,4-triazolate	1.81	9044 (calc.)	34.8 (calc.)	240.6	15
Potassium 5-nitro-3,3'-triazene- 1,2,4-triazolate	-	8011 (calc.)	23.7 (calc.)	286.9	45

Data sourced from multiple studies.[1][5][6]

Table 2: Energetic Properties of 1,2,3-Triazole Derivatives

Compound	Density (ρ) (g/cm ³)	Detonation Velocity (vD) (m/s)	Detonation Pressure (P) (GPa)	Decomposition Temp. (Td) (°C)	Impact Sensitivity (IS) (J)
2-amino-4,5-dinitro-1,2,3-2H-triazole	1.83	8843	36.2	190	24
4-Nitramino-5-nitro-1,2,3-2H-triazole	1.87	8876	36.9	-	3.5
4-Azido-5-nitro-1,2,3-2H-triazole	-	8669	32.9	-	4
2-Amino-4-azido-5-nitro-1,2,3-2H-triazole	-	8756	33.0	-	3

Data sourced from a comparative analysis by BenchChem.[3]

Table 3: Properties of Benchmark Energetic Materials

Compound	Density (ρ) (g/cm ³)	Detonation Velocity (vD) (m/s)	Detonation Pressure (P) (GPa)	Decomposition Temp. (Td) (°C)	Impact Sensitivity (IS) (J)
RDX	1.80	8762	35.0	230	7.5
HMX	1.91	9100	39.3	280	7.4
TNT	1.65	6900	19.0	240	15

Reference data for common explosives.[3][7]

Experimental Protocols

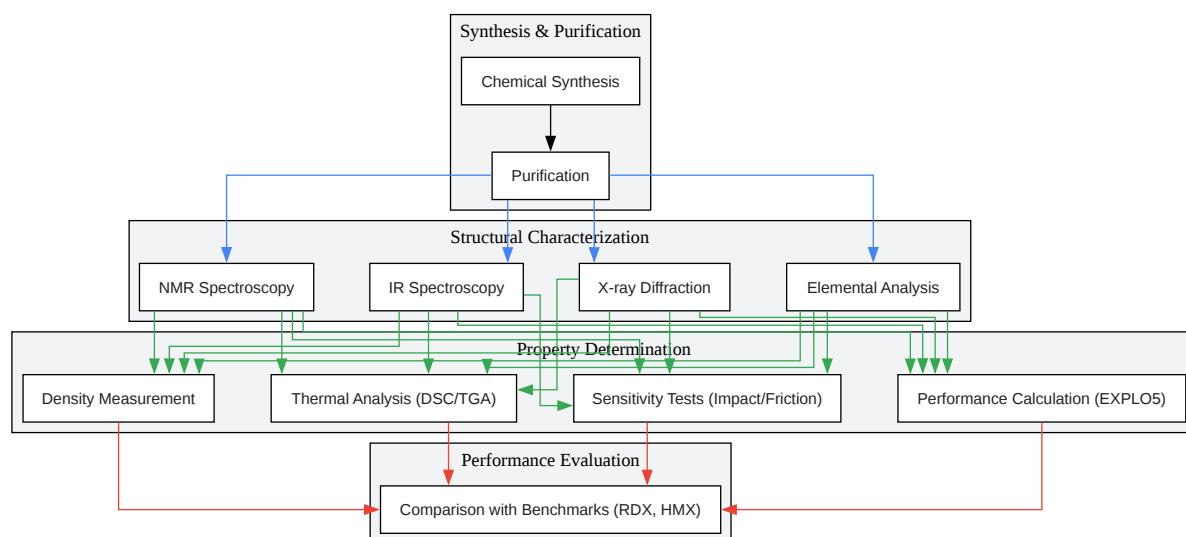
The characterization of nitrotriazole derivatives involves a series of standardized experimental and computational methods to determine their structure, stability, and energetic performance.

Synthesis and Characterization

The synthesis of nitrotriazole derivatives is typically achieved through multi-step chemical reactions.^[3] Following synthesis, the compounds are rigorously characterized to confirm their structure and purity using a suite of analytical techniques:

- NMR Spectroscopy: ^1H , ^{13}C , and ^{15}N NMR are employed to elucidate the molecular structure.^[3]
- IR Spectroscopy: This technique is used to identify the presence of key functional groups, such as nitro groups (-NO₂).^[3]
- Elemental Analysis: Provides the elemental composition of the synthesized compound, confirming its empirical formula.^[3]
- Single-Crystal X-ray Diffraction: This is a critical technique for determining the precise molecular and crystal structure, which is essential for accurate density calculations.^[3]

Determination of Energetic Properties

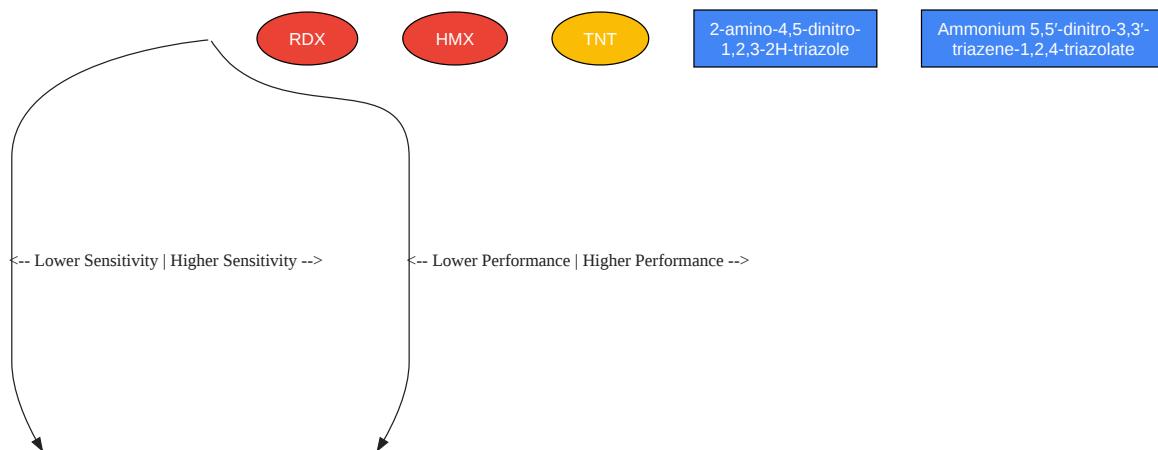

- Density (ρ): The density of the material is either measured experimentally using a gas pycnometer or calculated from single-crystal X-ray diffraction data.^[3]
- Thermal Stability (T_d): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature. A common method involves heating the sample at a rate of 5 °C·min⁻¹ or 10 °C·min⁻¹.^[3]
- Detonation Performance: Detonation velocity and pressure are often predicted using thermodynamic codes such as EXPLO5, based on the calculated heats of formation and densities.^{[8][9]} The Kamlet-Jacobs equations are also a well-established method for evaluating detonation performance.^[10] Experimental determination of detonation velocity can be carried out using ionization probes spaced at known distances within a charge, with the time intervals measured by a high-speed oscilloscope.^{[2][11]}

- Impact Sensitivity (IS): This is typically determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. The test measures the minimum energy required to cause a reaction in a sample upon impact, expressed in Joules (J).[9][12]
- Friction Sensitivity (FS): A BAM friction tester is used to measure the sensitivity of the material to frictional stimuli. The results are expressed in Newtons (N).[13]

Visualizations

Experimental Workflow for Energetic Materials

The following diagram illustrates the general workflow for the synthesis and evaluation of new energetic nitrotriazole derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for the development and characterization of nitrotriazole energetic materials.

Performance vs. Sensitivity Relationship

The development of new energetic materials often involves a trade-off between performance (detonation velocity and pressure) and sensitivity (to impact and friction). The ideal energetic material possesses high performance and low sensitivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. (2023) | Xiue Jiang | 6 Citations [scispace.com]
- 7. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. matec-conferences.org [matec-conferences.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Comparative energetic performance of nitrotriazole derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023700#comparative-energetic-performance-of-nitrotriazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com